Pentadec-9-ene-12,14-diyne-1,11-diol
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Overview
Description
Pentadec-9-ene-12,14-diyne-1,11-diol is an organic compound belonging to the class of long-chain fatty alcohols. It has an aliphatic tail consisting of 15 carbon atoms, with a double bond at the 9th position and two triple bonds at the 12th and 14th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-9-ene-12,14-diyne-1,11-diol typically involves multi-step organic reactions. One common method includes the coupling of alkyne precursors followed by selective hydrogenation and hydroxylation. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the coupling and hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pentadec-9-ene-12,14-diyne-1,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Esters and ethers.
Scientific Research Applications
Pentadec-9-ene-12,14-diyne-1,11-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentadec-9-ene-12,14-diyne-1,11-diol involves its interaction with cellular membranes and enzymes. The compound’s unique structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pentadec-9-ene-1,11-diol: Lacks the triple bonds present in Pentadec-9-ene-12,14-diyne-1,11-diol.
Pentadec-12,14-diyne-1,11-diol: Lacks the double bond at the 9th position.
Hexadec-9-ene-12,14-diyne-1,11-diol: Has an additional carbon atom in the aliphatic tail.
Uniqueness
This compound is unique due to its combination of a double bond and two triple bonds within a long-chain fatty alcohol structure. This unique configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
114020-68-7 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
pentadec-9-en-12,14-diyne-1,11-diol |
InChI |
InChI=1S/C15H22O2/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16/h1,10,13,15-17H,4-9,11,14H2 |
InChI Key |
KIIGQXVIHZSFAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC(C=CCCCCCCCCO)O |
Origin of Product |
United States |
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